Cas no 1246401-50-2 ((4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole))

(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) 化学的及び物理的性質
名前と識別子
-
- (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R)-2-[1,3-diphenyl-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole
- CS-0097861
- (4R)-2-{1,3-diphenyl-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl}-4-phenyl-4,5-dihydro-1,3-oxazole
- (4R,4'R)-2,2'-[2-phenyl-1- (phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydro-Oxazole
- (R,R)-BnPh-Sabox
- BS-46846
- D81420
- MFCD32670971
- 1246401-50-2
-
- インチ: 1S/C33H30N2O2/c1-5-13-25(14-6-1)21-33(22-26-15-7-2-8-16-26,31-34-29(23-36-31)27-17-9-3-10-18-27)32-35-30(24-37-32)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2/t29-,30-/m0/s1
- InChIKey: VUHWEWXNPGCLJE-KYJUHHDHSA-N
- ほほえんだ: O1C[C@@H](C2C=CC=CC=2)N=C1C(C1=N[C@H](C2C=CC=CC=2)CO1)(CC1C=CC=CC=1)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 486.230728204g/mol
- どういたいしつりょう: 486.230728204g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 37
- 回転可能化学結合数: 8
- 複雑さ: 716
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.7
- トポロジー分子極性表面積: 43.2
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0097861-100mg |
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1246401-50-2 | 100mg |
$78.0 | 2022-04-28 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RC900-200mg |
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1246401-50-2 | 97% 99%ee | 200mg |
1037.0CNY | 2021-07-10 | |
1PlusChem | 1P01KKJV-1g |
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1246401-50-2 | 97% 99%ee | 1g |
$269.00 | 2023-12-25 | |
1PlusChem | 1P01KKJV-100mg |
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1246401-50-2 | 95% | 100mg |
$87.00 | 2024-07-10 | |
eNovation Chemicals LLC | Y1264184-1g |
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1246401-50-2 | 95% | 1g |
$220 | 2025-02-21 | |
eNovation Chemicals LLC | Y1264184-250mg |
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1246401-50-2 | 95% | 250mg |
$105 | 2025-02-21 | |
eNovation Chemicals LLC | Y1264184-250mg |
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1246401-50-2 | 95% | 250mg |
$105 | 2025-02-19 | |
Aaron | AR01KKS7-5g |
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1246401-50-2 | 95% | 5g |
$812.00 | 2025-04-01 | |
eNovation Chemicals LLC | Y1264184-1g |
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1246401-50-2 | 95% | 1g |
$200 | 2024-06-05 | |
ChemScence | CS-0097861-250mg |
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1246401-50-2 | 250mg |
$146.0 | 2022-04-28 |
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)に関する追加情報
Introduction to (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) and Its Significance in Modern Chemical Biology
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (CAS No. 1246401-50-2) stands out as a compound of considerable interest due to its unique structural and functional properties. This compound has garnered attention in recent years for its potential applications in drug development and biochemical research. The intricate molecular architecture of this molecule, characterized by its bifunctional oxazole bridges and diphenylpropane core, makes it a promising candidate for various therapeutic interventions.
The synthesis and characterization of this compound have been the subject of extensive research. The (4R,4'R)-configuration of the oxazole rings is particularly noteworthy, as it influences the compound's interactions with biological targets. This stereochemical arrangement has been meticulously optimized to enhance binding affinity and selectivity, which are critical factors in drug design. The presence of multiple aromatic rings in the structure also contributes to its stability and reactivity, making it a versatile scaffold for further chemical modifications.
Recent studies have highlighted the pharmacological potential of this compound. Researchers have been exploring its effects on various biological pathways, particularly those involved in inflammation and neurodegeneration. The bifunctional nature of the molecule allows it to interact with multiple targets simultaneously, which could be advantageous in developing multifaceted therapeutic strategies. For instance, preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK.
The diphenylpropane core is another intriguing feature of this compound. This moiety is known for its ability to enhance solubility and bioavailability, which are essential for effective drug delivery. Additionally, the phenyl groups can be further functionalized to introduce specific pharmacophores that improve target interaction. This flexibility makes (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) a valuable tool for medicinal chemists seeking to develop novel therapeutics.
In the realm of drug development, this compound has been tested in various preclinical models to assess its efficacy and safety profiles. The results have been promising, indicating that it may have potential applications in treating conditions such as Alzheimer's disease and rheumatoid arthritis. The oxazole bridges are particularly interesting from a structural perspective, as they provide a stable framework while allowing for conformational flexibility. This balance is crucial for ensuring optimal binding to biological targets without compromising the molecule's integrity.
The synthetic pathways employed to produce (CAS No. 1246401-50-2) are also worth mentioning. Advanced synthetic techniques have been utilized to achieve high yields and purity levels. These methods often involve multi-step reactions that require precise control over reaction conditions. The use of catalysts and chiral auxiliaries ensures the desired stereochemistry is maintained throughout the synthesis process. Such advancements underscore the importance of cutting-edge methodologies in modern chemical biology.
From a biological perspective, the compound's interactions with enzymes and receptors are being thoroughly investigated. Computational modeling has played a significant role in predicting these interactions, allowing researchers to design experiments with greater precision. The insights gained from these studies are invaluable for refining the compound's structure to improve its pharmacological properties further. For example, virtual screening techniques have been used to identify potential binding sites on target proteins.
The potential applications of (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) extend beyond traditional pharmaceuticals. It has shown promise in biochemical research, where it can serve as a probe for understanding complex biological mechanisms. Its ability to modulate specific pathways makes it a useful tool for studying disease progression and identifying new therapeutic targets.
In conclusion,(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) represents a significant advancement in chemical biology and drug development. Its unique structure and multifaceted properties make it a compelling candidate for further research and clinical applications. As our understanding of biological systems continues to evolve,this compound will likely play an increasingly important role in addressing some of today's most challenging health issues.
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